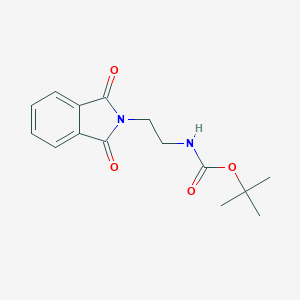

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

概要

説明

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H18N2O4. It is a derivative of isoindoline-1,3-dione and is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate typically involves the reaction of N-BOC-ethylenediamine with phthalic anhydride. The reaction is carried out in the presence of triethylamine and dichloromethane at room temperature for about 4 hours. The reaction mixture is then quenched with an aqueous hydrochloric acid solution, and the organic material is extracted with ethyl acetate. The extracts are dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the carbamate or isoindoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学的研究の応用

Organic Synthesis

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry.

Key Reactions:

- Esterification: Used to form esters from carboxylic acids and alcohols.

- Reduction and Oxidation: Can undergo reduction to yield alcohols or amines, and oxidation may produce carboxylic acids.

Pharmaceutical Research

The compound has shown potential in drug development due to its biological activities. Research indicates that it may exhibit:

- Cytotoxic Activity: Some derivatives demonstrate cytotoxic effects against human carcinoma cell lines, suggesting potential applications in cancer therapy.

- Enzyme Modulation: It can interact with specific enzymes, influencing their activity and function, which is vital for therapeutic applications.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation, supporting further exploration as an anticancer agent.

作用機序

The mechanism of action of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate

- tert-Butyl (1,3-dioxoisoindolin-2-yl)carbamate

- tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)acetate

Uniqueness

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its tert-butyl carbamate group provides stability and resistance to hydrolysis, making it a valuable intermediate in various synthetic and industrial processes .

生物活性

Overview

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate, with the molecular formula C15H18N2O4, is a compound derived from isoindoline-1,3-dione. It has garnered attention in various fields such as organic synthesis, pharmacology, and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may bind to various molecular targets, leading to alterations in enzymatic activity and subsequent biological effects. For instance, it has been noted for its potential role in inhibiting certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For example:

- Antioxidant Activity : The compound has shown promising antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : In vitro assays indicated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Animal Models : Research involving carrageenan-induced edema models indicated that the compound significantly reduced inflammation compared to control groups. The percentage inhibition of edema ranged from 39% to 54% over a 12-hour period post-administration .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial. Below is a table summarizing key characteristics and biological activities of selected derivatives.

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C15H18N2O4 | Antioxidant, Anti-inflammatory | Potential therapeutic applications |

| tert-butyl (1-(3-dioxoisoindolin-2-yl)ethyl)carbamate | C15H18N2O4 | Moderate anti-inflammatory | Similar structure but varied activity |

| tert-butyl (2-(1,3-dioxoisoindolin-2-yloxy)ethyl)carbamate | C15H18N2O5 | Antiviral properties | Exhibits broader spectrum against viruses |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anti-inflammatory Activity : A study demonstrated that the compound significantly inhibited paw edema in rats induced by carrageenan. The results indicated a dose-dependent response with notable reductions in inflammation markers .

- Antioxidant Properties : Another investigation revealed that this compound effectively reduced oxidative stress in neuronal cells exposed to neurotoxic agents. The mechanism was linked to the upregulation of endogenous antioxidant enzymes .

特性

IUPAC Name |

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUIOQQRBIZZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467372 | |

| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77361-32-1 | |

| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。